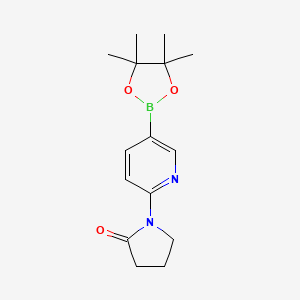
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine
描述
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, also known as HPTP, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it a promising candidate for further investigation.
作用机制
The mechanism of action of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve its ability to bind to metal ions and inhibit protein aggregation. 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to bind to copper and zinc ions with high affinity, and this binding may interfere with the formation of amyloid-beta aggregates. Additionally, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have antioxidant properties, which may further contribute to its potential therapeutic benefits.
生化和生理效应
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to selectively bind to metal ions such as copper and zinc, resulting in a change in fluorescence intensity. Additionally, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. Additionally, its ability to selectively bind to metal ions and inhibit protein aggregation makes it a useful tool for studying metal ion homeostasis and the development of neurodegenerative diseases.
One limitation of using 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine in lab experiments is its potential toxicity. While 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have antioxidant properties, it may also have adverse effects on cells and tissues at high concentrations. Additionally, the mechanism of action of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is not fully understood, which may limit its potential use in certain research applications.
未来方向
There are several future directions for research on 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, as well as its potential side effects.
Another area of research is the development of new fluorescent probes based on the structure of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine. By modifying the chemical structure of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, it may be possible to create probes with enhanced selectivity and sensitivity for metal ions and other biomolecules.
In conclusion, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is a promising compound that has been studied for its potential use in various scientific research applications. While further research is needed to fully understand its mechanism of action and potential therapeutic benefits, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has already shown promise as a fluorescent probe and potential therapeutic agent for the treatment of neurodegenerative diseases.
科学研究应用
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to selectively bind to these metal ions, resulting in a change in fluorescence intensity. This property makes 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine a useful tool for studying metal ion homeostasis in cells and tissues.
Another area of research is the use of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of these diseases. Additionally, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have antioxidant properties, which may further contribute to its potential therapeutic benefits.
属性
IUPAC Name |
5-phenyl-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-10(17)16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRFSEBHZMSVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



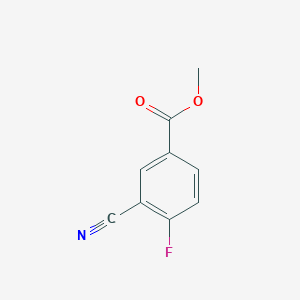
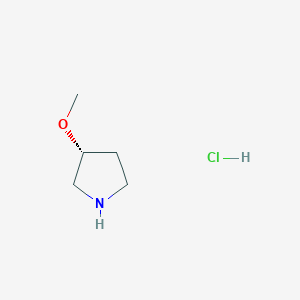



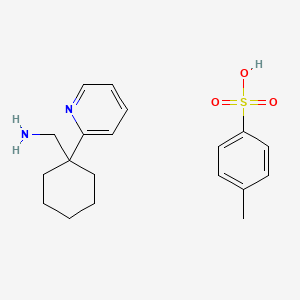
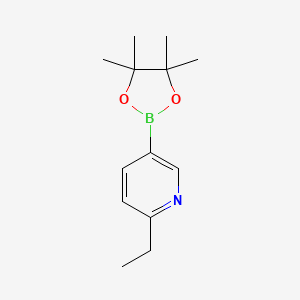
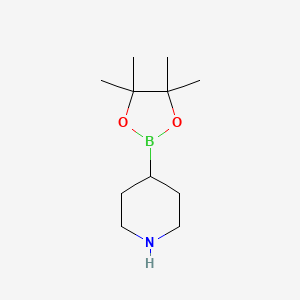
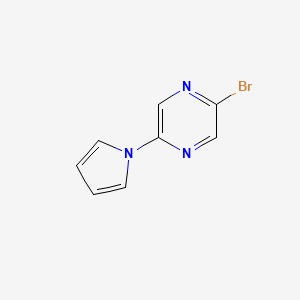

![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)


